molecular formula C12H8O4 B402931 3-Formylphenyl 2-furoate CAS No. 332411-91-3

3-Formylphenyl 2-furoate

Cat. No.: B402931
CAS No.: 332411-91-3
M. Wt: 216.19g/mol
InChI Key: RYAKMEKANPHRLV-UHFFFAOYSA-N
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Description

3-Formylphenyl 2-furoate is an organic compound with the molecular formula C12H8O4. It is a derivative of furan and phenyl, characterized by the presence of a formyl group attached to the phenyl ring and an ester linkage to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylphenyl 2-furoate can be synthesized through the esterification of 3-formylphenol with 2-furoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

These processes would utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials, along with the use of industrial-grade dehydrating agents and catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 2-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formylphenyl 2-furoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formylphenyl 2-furoate depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and ester functional groups, potentially inhibiting or modulating enzyme activities. The exact molecular targets and pathways involved would require further investigation through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylphenyl 2-furoate is unique due to the presence of the furoate group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the furoate moiety plays a crucial role in the compound’s reactivity and interactions .

Properties

IUPAC Name

(3-formylphenyl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-8-9-3-1-4-10(7-9)16-12(14)11-5-2-6-15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAKMEKANPHRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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